

Application Note & Protocol: Cyanide-Catalyzed Benzoin Synthesis from Benzaldehyde

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Compound of Interest

Compound Name: **Benzoin**

Cat. No.: **B196080**

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This document provides a detailed protocol for the synthesis of **benzoin** from benzaldehyde, a classic example of a carbon-carbon bond-forming reaction known as the **benzoin** condensation. This reaction is catalyzed by the cyanide ion, which uniquely facilitates the "umpolung" or polarity reversal of the aldehyde carbonyl group.

Introduction

The **benzoin** condensation is a dimerization of two aromatic aldehydes, typically benzaldehyde, to form an α -hydroxy ketone, in this case, **benzoin**.^{[1][2]} First reported in 1832 by Justus von Liebig and Friedrich Wöhler, the catalytic version using cyanide was developed by Nikolay Zinin in the late 1830s.^{[2][3]} The reaction is of significant interest in organic synthesis for its efficiency in creating a new carbon-carbon bond. **Benzoin** itself is a valuable precursor for other reactions, such as its oxidation to benzil, and is used in various applications, including as a photosensitizer in polymer chemistry.^{[4][5]}

Reaction Mechanism

The cyanide-catalyzed **benzoin** condensation proceeds through the following key steps:

- Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a benzaldehyde molecule to form a cyanohydrin intermediate.^{[2][3][6]}

- Proton Transfer & Umpolung: A proton is abstracted from the cyanohydrin, forming a carbanion. The electron-withdrawing nature of the cyano group stabilizes this carbanion and reverses the polarity of the original carbonyl carbon, making it nucleophilic.[1][7]
- Second Nucleophilic Attack: The newly formed carbanion attacks the carbonyl carbon of a second benzaldehyde molecule.[2][6]
- Catalyst Regeneration: A final proton transfer and elimination of the cyanide ion regenerates the catalyst and yields the final product, **benzoin**.[2]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.[8]

Materials and Equipment:

- Round-bottomed flask (3 L)
- Reflux condenser
- Heating mantle or water bath
- Buchner funnel and filter flask
- Beakers
- Graduated cylinders
- Magnetic stirrer and stir bar (optional)
- Pure benzaldehyde (freshly distilled is recommended)[8]
- 95% Ethanol
- Sodium cyanide (NaCN)
- Deionized water

Safety Precautions:

- Cyanide is extremely toxic. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
- Have a cyanide antidote kit readily available and be familiar with its use.
- All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Procedure:

- Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol, 500 mL of water, 500 g (476 mL) of pure benzaldehyde, and 50 g of sodium cyanide.^[8] It is crucial to use pure benzaldehyde, as impurities can significantly lower the yield.^[8]
- Reaction: Heat the mixture to a gentle boil using a heating mantle or water bath. Maintain a gentle reflux for 30 minutes.^[8] Crystals of **benzoin** may begin to separate from the hot solution after about 20 minutes.^[8]
- Isolation of Crude Product: After the 30-minute reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize crystallization.^[8]
- Filtration: Collect the crude **benzoin** product by vacuum filtration using a Buchner funnel.^[8]
- Washing: Wash the collected crystals with a small amount of cold water to remove residual cyanide and other water-soluble impurities.^[8]
- Drying: Allow the crude product to air dry. The expected yield of crude **benzoin** is between 450-460 g.^[8]

Purification (Recrystallization):

- Dissolution: Dissolve the crude **benzoin** in boiling 95% ethanol. Approximately 700 mL of boiling ethanol is required for every 90 g of crude product.^[8]

- Crystallization: Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure **benzoin**. Slow cooling generally results in larger and purer crystals.[9]
- Final Filtration: Collect the purified **benzoin** crystals by vacuum filtration.
- Drying: Dry the final product to obtain white, crystalline **benzoin**. The melting point of pure **benzoin** is 137 °C.

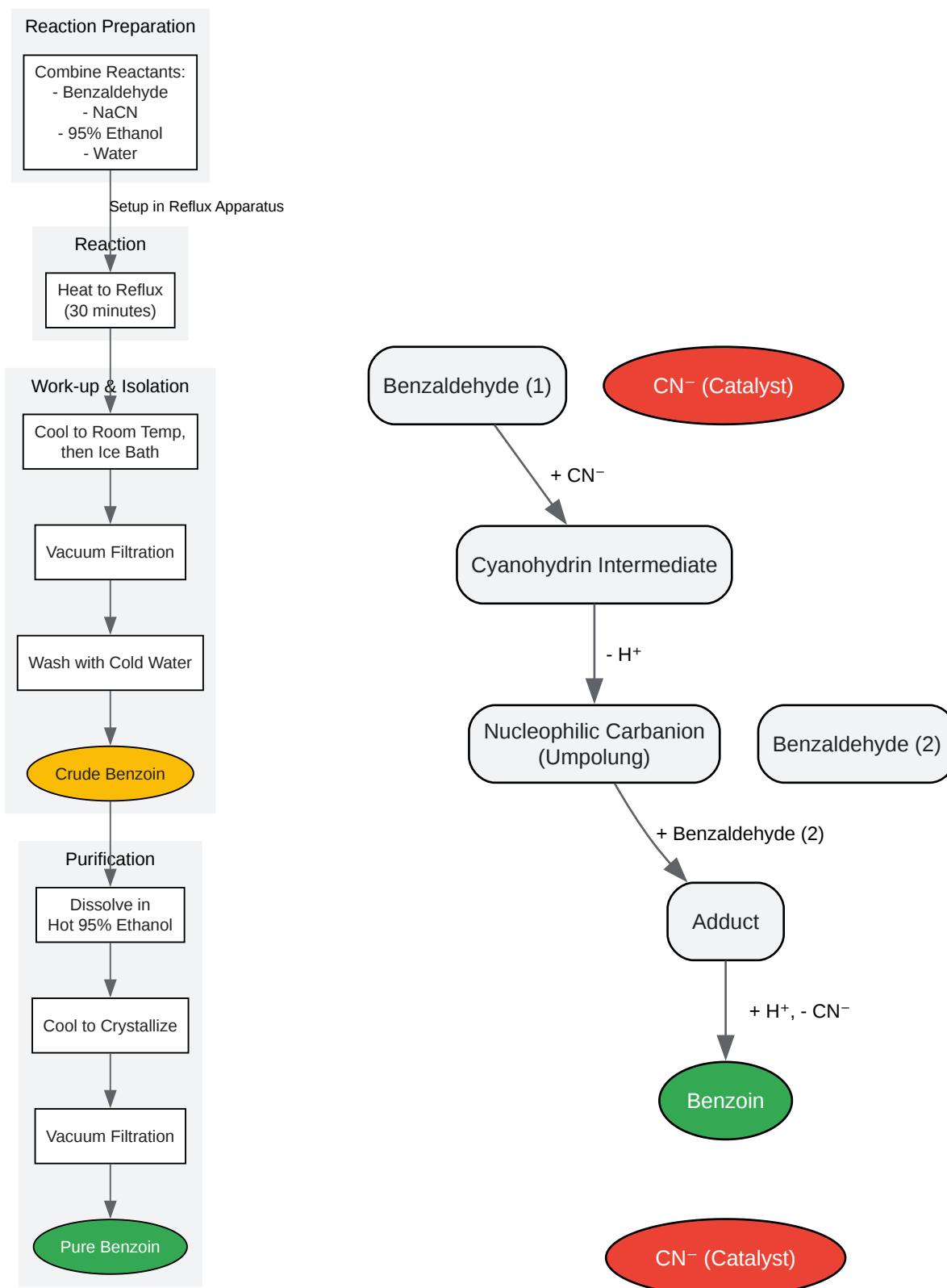
Data Presentation

Parameter	Value	Reference
<hr/>		
Reactants		
Benzaldehyde	500 g (4.7 moles)	[8]
Sodium Cyanide	50 g	[8]
95% Ethanol	625 mL	[8]
Water	500 mL	[8]
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Reaction Conditions		
Temperature	Boiling (Reflux)	[8]
Time	30 minutes	[8]
<hr/>		
Results		
Crude Yield	450-460 g (90-92%)	[8]
Melting Point (Pure)	137 °C	
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Recrystallization Solvent		
Solvent	95% Ethanol	[8]
Solubility (20 °C)	0.86 g / 100 mL	[10]
Solubility (78 °C)	12.8 g / 100 mL	[10]
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Potential Impurities

- Unreacted Benzaldehyde: Can be removed during washing and recrystallization.[[11](#)]
- Benzoic Acid: Formed from the oxidation of benzaldehyde. Can be removed by washing the crude product with a sodium carbonate solution.[[8](#)][[11](#)]
- Residual Solvents: Ethanol and water can be removed by thorough drying of the final product.[[11](#)]

Diagrams

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